molecular formula C20H28N2O3 B4259855 1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone

1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone

Cat. No.: B4259855
M. Wt: 344.4 g/mol
InChI Key: FXWKKZBEYIGIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of piperidinone derivatives and has a molecular weight of 383.5 g/mol. BML-210 has been shown to have significant inhibitory effects on a number of cellular processes, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. This compound has also been shown to have high selectivity for its target enzymes, reducing the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone. One potential application is in the treatment of cancer, where this compound could be used as a novel therapeutic agent to induce apoptosis in cancer cells. Another potential application is in the treatment of inflammatory diseases, where this compound could be used to reduce inflammation and associated symptoms. In addition, this compound could be studied for its potential use in the treatment of neurological disorders, where it could be used to reduce oxidative stress and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Scientific Research Applications

1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant inhibitory effects on the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to be effective in reducing inflammation in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[4-(2-benzylmorpholin-4-yl)-4-oxobutyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19-9-4-5-11-21(19)12-6-10-20(24)22-13-14-25-18(16-22)15-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKKZBEYIGIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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